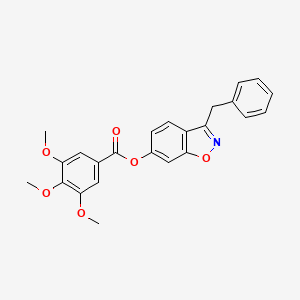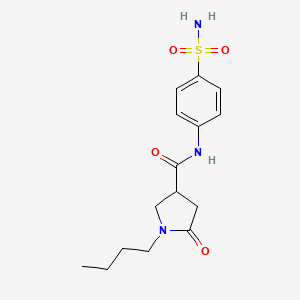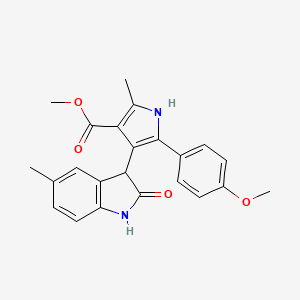![molecular formula C24H18O4 B11155411 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B11155411.png)
5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-hydroxy-2-phenyl-4H-chromen-4-one and 4-vinylbenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and implementation of continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a dihydro derivative.
Substitution: The vinyl group can undergo electrophilic addition reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or borane in tetrahydrofuran (THF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or hydroborated products.
Scientific Research Applications
5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 4-phenyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- 5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
Uniqueness
5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C24H18O4/c1-2-16-8-10-17(11-9-16)15-27-19-12-20(25)24-21(26)14-22(28-23(24)13-19)18-6-4-3-5-7-18/h2-14,25H,1,15H2 |
InChI Key |
CLCAOWVPPHNIER-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155328.png)

![3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide](/img/structure/B11155343.png)

![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11155351.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11155355.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11155361.png)
![(4-Ethylpiperazin-1-yl)[2-(ethylsulfonyl)phenyl]methanone](/img/structure/B11155362.png)
![S-benzyl-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-cysteine](/img/structure/B11155373.png)
![prop-2-en-1-yl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate](/img/structure/B11155374.png)
![6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11155391.png)
![7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155397.png)

![methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155416.png)
